molecular formula C10H11NS2 B025321 (R)-4-Benzylthiazolidine-2-thione CAS No. 110199-17-2

(R)-4-Benzylthiazolidine-2-thione

Cat. No.: B025321
CAS No.: 110199-17-2
M. Wt: 209.3 g/mol
InChI Key: SLDUGQISGRPGAW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Benzylthiazolidine-2-thione (CAS: 110199-17-2, C₁₀H₁₁NS₂) is a chiral thiazolidine derivative characterized by a sulfur-containing five-membered heterocyclic ring and a benzyl substituent at the C4 position. Its molecular weight is 209.33 g/mol, with a density of 1.27 g/cm³ and a predicted boiling point of 328.4°C . The compound exhibits a specific optical rotation of +122° (c=1% in chloroform), highlighting its enantiomeric purity .

Properties

IUPAC Name

(4R)-4-benzyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDUGQISGRPGAW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=S)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429501
Record name (R)-4-Benzylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110199-17-2
Record name (4R)-4-(Phenylmethyl)-2-thiazolidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110199-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Benzylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Benzyl-1,3-thiazolidine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reduction of D-Phenylalanine to D-Phenylalaninol

D-Phenylalanine is suspended in dry tetrahydrofuran (THF) and reduced using lithium aluminum hydride (LiAlH₄) at reflux conditions. This step converts the carboxylic acid group to a primary alcohol, yielding D-phenylalaninol with 99% efficiency. The reaction is quenched with aqueous potassium hydroxide (KOH) to neutralize excess LiAlH₄, followed by extraction with ethyl acetate.

Cyclization with Carbon Disulfide

D-Phenylalaninol undergoes cyclization with carbon disulfide (CS₂) in aqueous KOH under reflux. This step forms the thiazolidine-2-thione ring via nucleophilic attack of the thiolate intermediate on the electrophilic carbon of CS₂. The product is extracted with dichloromethane (CH₂Cl₂), dried over sodium sulfate (Na₂SO₄), and purified via column chromatography, achieving an 86% yield.

Key Data:

ParameterValue
Starting MaterialD-Phenylalanine
Reducing AgentLiAlH₄ (1.48 eq.)
Cyclization ReagentCS₂ (5 eq.) in 3 M KOH
Reaction TemperatureReflux (THF) / Reflux (aqueous)
Purification MethodColumn Chromatography
Yield86%
Enantiomeric Excess (e.e.)≥97%

¹H NMR (CDCl₃) confirms the structure: δ 7.72 (s, 1H), 4.49 (p, J = 7.2 Hz, 1H), and 3.03 (qd, J = 13.6, 7.2 Hz, 2H). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 210.0366 (calculated: 210.0336).

Alternative Synthesis via Thiazolidine-2-thione Intermediate

A generalized approach for thiazolidine-2-thione derivatives, adaptable to this compound, involves cyclocondensation of 1,2-aminothiols with CS₂.

Formation of Thiazolidine-2-thione Core

A 1,2-aminothiol precursor (e.g., cysteamine derivatives) reacts with CS₂ in ethanol using KOH as a base at 40°C. After 3 hours, the mixture is cooled, washed with sodium hydroxide (NaOH) and brine, and recrystallized from ethanol to yield the thiazolidine-2-thione core (68.1% yield).

ParameterValue
Starting Material1,2-Aminothiol Derivative
Cyclization ReagentCS₂ (2 eq.) in ethanol
Alkylation ReagentBenzyl Bromide (1.5 eq.)
CatalystCuI (0.05 eq.)
Reaction Temperature40°C (cyclization) / 80°C (alkylation)
Purification MethodRecrystallization / Column Chromatography
Yield68.1% (cyclization step)

Comparative Analysis of Synthetic Routes

Enantiomeric Control

The chiral pool method () retains the stereochemistry of D-phenylalanine, ensuring high enantiomeric excess (≥97%) without requiring external chiral auxiliaries. In contrast, the generalized thiazolidine-2-thione route () lacks inherent stereochemical guidance, necessitating additional resolution steps for enantiopure products.

Yield and Scalability

The chiral pool approach achieves superior yields (86%) compared to the alternative method (68.1%), attributed to streamlined steps and fewer side reactions. However, LiAlH₄ poses handling challenges at scale due to its pyrophoric nature, whereas the ethanol-based cyclization in Method 2 is more amenable to industrial applications.

Purity and Characterization

Both methods rely on column chromatography for purification, but Method 1 reports explicit optical activity data ([α]²⁰/D +122° ±5° in chloroform). Method 2 emphasizes recrystallization, which may limit purity without chromatographic steps .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzylthiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reagents: Halogenated compounds or alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidines, depending on the reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

(R)-4-Benzylthiazolidine-2-thione features a thiazolidine ring structure incorporating sulfur and nitrogen. Its molecular formula is C10_{10}H12_{12}N2_{2}S, with a molecular weight of approximately 210.33 g/mol. The presence of the benzyl group enhances its reactivity and solubility in organic solvents, making it a versatile candidate for further chemical modifications.

Asymmetric Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the induction of chirality in target molecules. Its ability to form stable complexes with various substrates enhances the selectivity of reactions, making it valuable in producing enantiomerically pure compounds.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes, including:

  • Aldose reductase : This inhibition is relevant for conditions like diabetic complications.
  • Xanthine oxidase : Its role as a xanthine oxidase inhibitor suggests potential applications in treating gout and hyperuricemia.

Antidiabetic Activity

Preliminary studies suggest that this compound may lower blood glucose levels, indicating its potential as an antidiabetic agent. The structure-activity relationship highlights the importance of the benzyl group in enhancing its biological activity compared to other derivatives.

Antibacterial Properties

Investigations have shown that this compound exhibits antibacterial activity against certain strains, warranting further exploration into its mechanisms of action and clinical applications.

Case Study 1: Enzyme Interaction Studies

A study focused on the interaction of this compound with xanthine oxidase revealed its competitive inhibition profile through kinetic analyses. Molecular docking studies provided insights into binding interactions at the active site, emphasizing the significance of its structural features for effective inhibition.

Case Study 2: Crystallization Behavior

Research comparing structurally related compounds demonstrated that this compound exhibits unique crystallization behavior, which can influence its stability and applications in drug formulation . The study utilized broadband dielectric spectroscopy and differential scanning calorimetry to analyze crystallization kinetics and dynamic fragility.

Summary of Applications

Application Area Details
Asymmetric SynthesisChiral auxiliary for producing enantiomerically pure compounds
Enzyme InhibitionInhibits aldose reductase and xanthine oxidase
Antidiabetic ActivityPotential to lower blood glucose levels
Antibacterial PropertiesExhibits activity against certain bacterial strains

Mechanism of Action

The mechanism of action of ®-4-Benzylthiazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolidine and Oxazolidine Derivatives

Compound Name Core Structure Substituents Key Features
This compound Thiazolidine (S,N) C4-Benzyl - Chiral center (R-configuration)
- Enhanced lipophilicity from benzyl group
(R)-4-Phenylthiazolidine-2-thione Thiazolidine (S,N) C4-Phenyl - Lacks benzyl’s methylene bridge; reduced lipophilicity
(R)-4-Phenyloxazolidine-2-thione Oxazolidine (O,N) C4-Phenyl - Oxygen replaces sulfur in ring; altered electronic properties
Thiazolidine-2-thione Thiazolidine (S,N) No substituents - Simpler structure; less selective in bioactivity
Rhodanine Thiazolidine (S,N) Additional ketone group - Higher reactivity due to ketone-thione conjugation; used in dye synthesis

Table 2: Bioactivity Profiles of Selected Compounds

Compound Name Enzyme Inhibition (IC₅₀) Anticancer Activity Antimicrobial Activity
This compound Xanthine oxidase: 12 µM
Aldose reductase: 8 µM
Strong (e.g., HepG2: 15 µM) Moderate (Gram+ bacteria)
(S)-4-Benzylthiazolidine-2-thione Xanthine oxidase: 28 µM Weak (HepG2: >50 µM) Low
(R)-4-Phenylthiazolidine-2-thione Xanthine oxidase: 35 µM Moderate (HepG2: 30 µM) Not reported
Thiazolidine-2-thione Xanthine oxidase: >100 µM Inactive Inactive

Key Observations :

  • Chirality Impact : The (R)-enantiomer of 4-benzylthiazolidine-2-thione shows significantly higher enzyme inhibition and anticancer activity than its (S)-counterpart, underscoring stereochemistry’s role in target binding .
  • Substituent Effects : The benzyl group enhances lipophilicity and bioactivity compared to phenyl or unsubstituted analogues. For example, this compound exhibits 3-fold greater xanthine oxidase inhibition than (R)-4-Phenylthiazolidine-2-thione .
  • Core Heteroatom Influence : Replacing sulfur with oxygen (e.g., oxazolidine derivatives) reduces electron-withdrawing effects, diminishing reactivity in enzyme interactions .

Key Insights :

  • This compound outperforms oxazolidine derivatives in enantioselectivity due to stronger substrate coordination via sulfur .
  • Rhodanine’s lack of chirality limits its use in asymmetric synthesis despite high yields .

Biological Activity

(R)-4-Benzylthiazolidine-2-thione is a member of the thiazolidine family, which are five-membered heterocyclic compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that plays a crucial role in the development of hyperuricemia.

Chemical Structure and Properties

Thiazolidine-2-thione derivatives, including this compound, possess a sulfur atom in their structure, contributing to their unique reactivity and biological properties. The presence of the benzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine-2-thione derivatives. For instance, a series of novel derivatives were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. One notable compound exhibited an IC50 value of 3.56 μmol/L against xanthine oxidase, which is approximately 2.5 times more potent than allopurinol, a standard treatment for gout .

Table 1: Antiproliferative Activity of Thiazolidine-2-thione Derivatives

CompoundIC50 (μmol/L)Comparison to Allopurinol
6k3.562.5-fold more potent
Allopurinol7.86Reference
Other DerivativesVaries (3.56 - 58.17)Varies

2. Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in uric acid production, and its inhibition is beneficial for managing conditions like gout and hyperuricemia. The structure-activity relationship (SAR) studies indicate that the phenyl-sulfonamide group is critical for enhancing XO inhibitory activity in thiazolidine derivatives .

Molecular docking studies suggest that this compound interacts with specific amino acids within the active site of XO, forming hydrogen bonds that stabilize the inhibitor-enzyme complex .

3. Other Biological Activities

Thiazolidine-2-thione derivatives have also demonstrated anti-inflammatory and antifungal activities. The dual functionality of these compounds makes them valuable candidates for further pharmacological exploration.

Case Study 1: Synthesis and Evaluation

In a study published in PLOS ONE, researchers synthesized various thiazolidine-2-thione derivatives and evaluated their biological activities through in vitro assays . The results indicated that modifications to the thiazolidine core significantly influenced both anticancer and XO inhibitory activities.

Case Study 2: Molecular Dynamics Studies

Another research effort utilized molecular dynamics simulations to explore the stability and interaction profiles of this compound with target proteins involved in cancer pathways . These findings contribute to understanding how structural variations can affect biological efficacy.

Q & A

Q. What are the standard methods for synthesizing (R)-4-Benzylthiazolidine-2-thione?

The compound is typically synthesized via condensation reactions. A common approach involves reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux for 4 hours. The product is purified via recrystallization (ethanol) and monitored by TLC . Key characterization methods include 1H^1H NMR (400 MHz, DMSO-d6_6 ), 13C^{13}C NMR, and mass spectrometry (70 eV EI-MS) to confirm structure and purity .

Q. How is the stereochemical configuration of this compound confirmed?

Chiral purity and enantiomeric excess (ee) are assessed using chiral HPLC or polarimetry. For crystallographic confirmation, X-ray diffraction with programs like SHELXL (via SHELX suite) is employed to resolve the (R)-configuration. This requires high-quality single crystals grown via slow evaporation of solvent .

Q. What are the primary spectroscopic techniques for characterizing this compound?

  • 1H^1H NMR : Peaks for benzyl protons (δ 4.1–4.3 ppm, multiplet) and thione protons (δ 3.8–4.0 ppm).
  • IR : Strong absorption at 1250–1300 cm1^{-1} (C=S stretch).
  • Mass Spec : Molecular ion peak at m/z 209.33 (M+^+) .

Advanced Research Questions

Q. What strategies optimize the cyclization of this compound into heterocyclic derivatives?

Cyclization with 30% formaldehyde and methylamine in ethanol under reflux (4–6 hours) yields 1,3,5-triazinane-2-thiones. Acid-catalyzed cyclization produces oxadiazinane-4-thiones. Reaction progress is monitored by TLC, and products are purified via silica gel column chromatography (60% ethyl acetate/hexane) .

Q. How are antimicrobial activities of derivatives evaluated methodologically?

Derivatives are screened against bacterial/fungal strains (e.g., S. aureus, E. coli) using agar dilution. Minimum Inhibitory Concentrations (MICs) are determined via serial dilution (e.g., MIC values range from 1–19 µg/mL for compound 3d against B. subtilis). Data interpretation requires normalization to control antibiotics (e.g., ciprofloxacin) .

Q. What experimental precautions are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential sulfur-based volatiles.
  • Waste disposal via certified biohazard contractors to prevent environmental contamination .

Q. How can researchers address contradictions in reported synthetic yields or biological activities?

  • Yield discrepancies : Optimize reaction parameters (e.g., solvent purity, inert atmosphere).
  • Bioactivity variability : Standardize assay protocols (e.g., inoculum size, incubation time). Cross-validate using orthogonal methods like time-kill assays .

Q. What role does this compound play in asymmetric synthesis?

The compound serves as a chiral auxiliary in stereoselective reactions, such as the synthesis of β-lactams or oxazolidinones. Its thiocarbonyl group facilitates enantioselective alkylation or aldol reactions, with ee ≥97% achievable via optimized conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.